molecular formula C7H5Cl2FO B1452476 3,5-Dichloro-4-fluoroanisole CAS No. 1804886-03-0

3,5-Dichloro-4-fluoroanisole

Cat. No. B1452476
M. Wt: 195.01 g/mol
InChI Key: ZBSUGIKZGMHZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dichloro-4-fluoroanisole is a chemical compound with the molecular formula C7H5Cl2FO . It is also referred to as 1-chloro-3-fluoro-5-methoxybenzene .


Synthesis Analysis

The synthesis of 3,5-Dichloro-4-fluoroanisole could potentially involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-4-fluoroanisole consists of a benzene ring with two chlorine atoms, one fluorine atom, and a methoxy group attached to it . The molecular weight of this compound is 195.02 g/mol .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a key chemical reaction involving 3,5-Dichloro-4-fluoroanisole . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Scientific Research Applications

Molecular Structure and Conformation

Research on 3,5-Dichloro-4-fluoroanisole (3,5-DFA) and related molecules has focused on understanding their molecular structures and conformations. Studies involving gas-phase electron diffraction and quantum chemical calculations have detailed the conformational properties of molecules like 3,5-DFA. For instance, investigations into the molecular structure, conformation, and internal rotation potential of 3-fluoroanisole and 3,5-difluoroanisole have revealed that these molecules have a planar heavy atom skeleton, with 3,5-DFA existing as a single conformer of Cs symmetry. These studies provide foundational knowledge for further research applications, such as in materials science and molecular engineering (Dorofeeva et al., 2006).

Spectroscopic Studies

Spectroscopic techniques have been utilized to study the effects of conformation and isotopic substitution on molecules similar to 3,5-Dichloro-4-fluoroanisole. Resonant two-photon ionization (R2PI) spectroscopy, for example, has been employed to explore the properties of cis and trans 3-chloro-4-fluoroanisole isotopomers. These studies contribute to our understanding of molecular behavior, which is crucial for applications in chemical sensing and environmental monitoring (Yu et al., 2011).

Synthesis and Anticancer Activity

In the field of medicinal chemistry, derivatives of 3,5-Dichloro-4-fluoroanisole have been synthesized and evaluated for their potential anticancer activities. For example, the synthesis and study of fluorinated analogues of combretastatin A-4, using 3,5-difluoro-4-hydroxybenzaldehyde, highlight the significance of fluoro-substituted molecules in developing new therapeutic agents (Lawrence et al., 2003).

Herbicide Development

The synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole showcases the application of 3,5-Dichloro-4-fluoroanisole derivatives in developing new herbicides. This research underlines the molecule's versatility and potential in agricultural chemistry, providing a basis for the synthesis of compounds with specific herbicidal properties (Zhou Yu, 2002).

Safety And Hazards

While specific safety data for 3,5-Dichloro-4-fluoroanisole is not available, it is generally advisable to handle such compounds with care, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The future directions for the use and study of 3,5-Dichloro-4-fluoroanisole could potentially involve further exploration of its role in Suzuki–Miyaura coupling reactions . This could lead to the development of more efficient and environmentally friendly methods for carbon–carbon bond formation .

properties

IUPAC Name

1,3-dichloro-2-fluoro-5-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSUGIKZGMHZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-fluoroanisole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-4-fluoroanisole
Reactant of Route 2
Reactant of Route 2
3,5-Dichloro-4-fluoroanisole
Reactant of Route 3
Reactant of Route 3
3,5-Dichloro-4-fluoroanisole
Reactant of Route 4
Reactant of Route 4
3,5-Dichloro-4-fluoroanisole
Reactant of Route 5
Reactant of Route 5
3,5-Dichloro-4-fluoroanisole
Reactant of Route 6
Reactant of Route 6
3,5-Dichloro-4-fluoroanisole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.